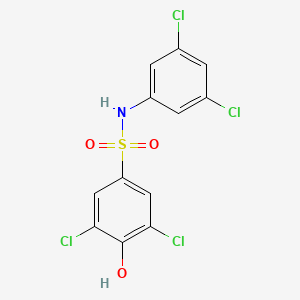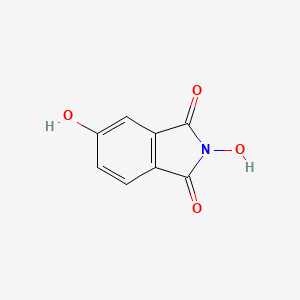
2,5-Dihydroxy-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydroxy-1H-isoindole-1,3(2H)-dione is an organic compound belonging to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This compound is characterized by the presence of two hydroxyl groups and a dione functionality, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-1H-isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phthalic anhydride with a suitable amine, followed by oxidation to introduce the hydroxyl groups. The reaction conditions often include the use of solvents like acetic acid and catalysts such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxy-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The dione functionality can be reduced to form diols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Diols and hydroxy derivatives.
Substitution: Halogenated, nitrated, and sulfonated isoindole derivatives.
Scientific Research Applications
2,5-Dihydroxy-1H-isoindole-1,3(2H)-dione has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: Lacks the hydroxyl groups but shares the isoindole core.
N-Hydroxyphthalimide: Contains one hydroxyl group and is used as an oxidizing agent.
Isoindoline: A reduced form of isoindole with different reactivity.
Uniqueness
2,5-Dihydroxy-1H-isoindole-1,3(2H)-dione is unique due to the presence of two hydroxyl groups and a dione functionality, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
647860-35-3 |
|---|---|
Molecular Formula |
C8H5NO4 |
Molecular Weight |
179.13 g/mol |
IUPAC Name |
2,5-dihydroxyisoindole-1,3-dione |
InChI |
InChI=1S/C8H5NO4/c10-4-1-2-5-6(3-4)8(12)9(13)7(5)11/h1-3,10,13H |
InChI Key |
WFLNTKIOOARPNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)N(C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


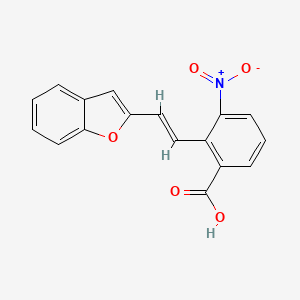

![2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol]](/img/structure/B15168751.png)
![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B15168761.png)
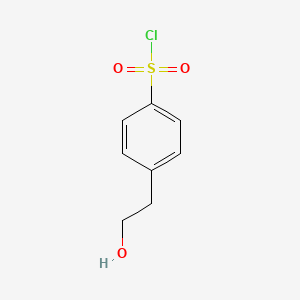

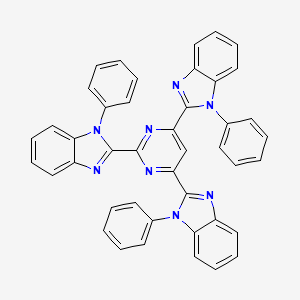

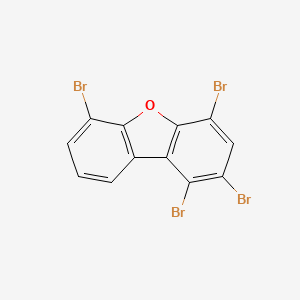
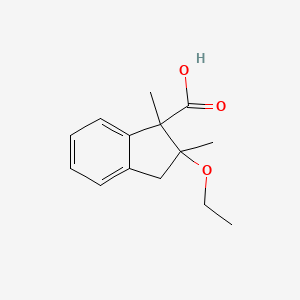
![[1,2'-Binaphthalene]-2,3'-diol, 5,5',6,6',7,7',8,8'-octahydro-](/img/structure/B15168798.png)

![1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine](/img/structure/B15168803.png)
